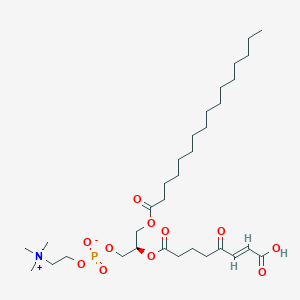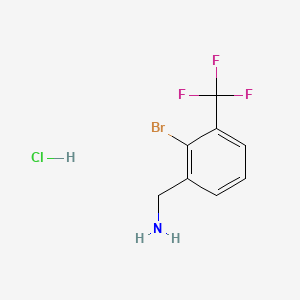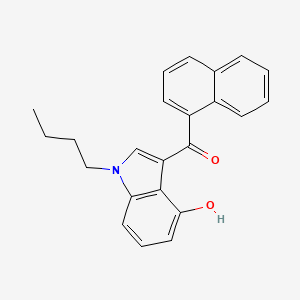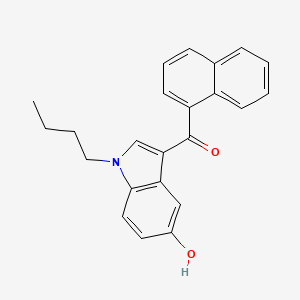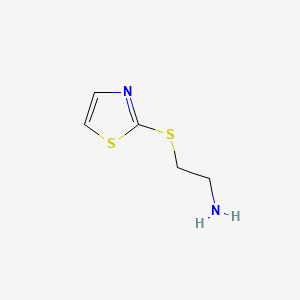![molecular formula C23H21NO B594071 [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1415744-43-2](/img/structure/B594071.png)
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone
Overview
Description
JWH 073-d7 (exempt preparation) contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4/' positions. It is intended for use as an internal standard for the quantification of JWH 073 (exempt preparation) by GC- or LC-mass spectrometry (MS). JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23. Its effects on suppression of spontaneous activity, maximum possible antinociceptive effect in the tail-flick assay, and rectal temperature are comparable to those of WIN 55,212-2 when tested in rats.
Mechanism of Action
Target of Action
JWH 073-d7 is a mildly selective agonist of the central cannabinoid (CB1) receptor . The CB1 receptor is primarily located in the brain and is involved in a variety of physiological processes. The compound also interacts with the peripheral cannabinoid (CB2) receptor, although to a lesser extent .
Mode of Action
JWH 073-d7 binds to the CB1 receptor with a higher affinity than it does to the CB2 receptor . This binding triggers a series of events that lead to the activation of the receptor, resulting in the modulation of neurotransmitter release. The Ki values for binding CB1 and CB2 are 8.9 and 38 nM, respectively .
Biochemical Pathways
The activation of CB1 receptors by JWH 073-d7 can affect various biochemical pathways. These include the suppression of cyclic adenosine monophosphate (cAMP) production, the activation of mitogen-activated protein kinases, and the modulation of calcium and potassium channels . The exact downstream effects can vary depending on the specific cellular context.
Result of Action
The activation of CB1 receptors by JWH 073-d7 can lead to a variety of effects at the molecular and cellular levels. For instance, it has been shown to suppress spontaneous activity, produce antinociceptive effects in the tail-flick assay, and affect rectal temperature in rats . These effects are comparable to those of WIN 55,212-2, a well-known aminoalkylindole .
Biochemical Analysis
Biochemical Properties
JWH 073-d7 (exempt preparation) is a mildly selective agonist of the central cannabinoid (CB 1) receptor derived from the aminoalkylindole WIN 55,212- 2 . The K i values for binding CB 1 and the peripheral cannabinoid (CB 2) receptor are 8.9 and 38 nM, respectively for a CB 1 :CB 2 ratio of 0.23 .
Cellular Effects
The effects of JWH 073-d7 (exempt preparation) on cells are comparable to those of WIN 55,212-2 when tested in rats . It has been observed to suppress spontaneous activity, exert maximum possible antinociceptive effect in the tail-flick assay, and influence rectal temperature .
Molecular Mechanism
The molecular mechanism of action of JWH 073-d7 (exempt preparation) involves binding interactions with the central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . This binding can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Properties
IUPAC Name |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHHSMPMLNVGS-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016395 | |
| Record name | JWH-073-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415744-43-2 | |
| Record name | JWH-073-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



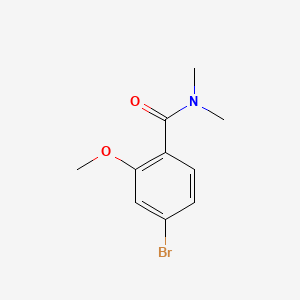
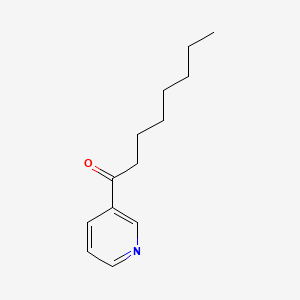
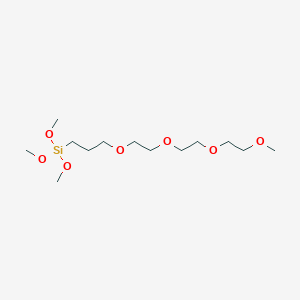
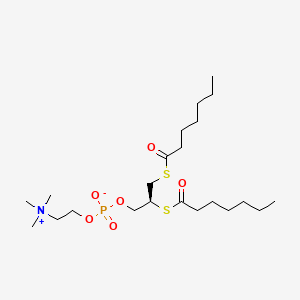
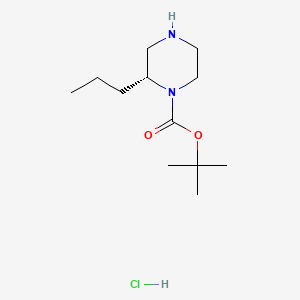

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
